1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester
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Overview
Description
1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester is a chemical compound with the molecular formula C25H27D3N2O5S and a molecular weight of 473.6 . It is an intermediate used in the synthesis of Eprosartan-d3, a deuterated form of Eprosartan, which is an angiotensin II receptor antagonist used to treat high blood pressure .
Preparation Methods
The synthesis of 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester involves several steps. The key synthetic route includes the reaction of 2-Butyl-β-hydroxy-1-[[4-(methoxycarbonyl)phenyl]methyl]-α-(2-thienylmethyl)-1H-imidazole-5-propanoic Acid Methyl Ester with deuterated reagents under specific conditions . The reaction conditions typically involve the use of solvents like chloroform and dichloromethane
Chemical Reactions Analysis
1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester is primarily used in scientific research for the synthesis of Eprosartan-d3 . Its applications extend to:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects as part of Eprosartan-d3.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester is closely related to its role as an intermediate in the synthesis of Eprosartan-d3. Eprosartan-d3 acts by blocking the angiotensin II receptor, which leads to vasodilation and a reduction in blood pressure . The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are those regulating blood pressure and fluid balance .
Comparison with Similar Compounds
1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester can be compared with other intermediates used in the synthesis of angiotensin II receptor antagonists. Similar compounds include:
1-Hydroxy-1,2-dihydro Eprosartan: The non-deuterated form.
1-Hydroxy-1,2-dihydro Losartan: An intermediate for Losartan synthesis.
1-Hydroxy-1,2-dihydro Valsartan: An intermediate for Valsartan synthesis. The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and metabolic properties.
Properties
IUPAC Name |
methyl 4-[[5-[1-hydroxy-3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propyl]-2-(4,4,4-trideuteriobutyl)imidazol-1-yl]methyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5S/c1-4-5-8-22-26-15-21(23(28)20(25(30)32-3)14-19-7-6-13-33-19)27(22)16-17-9-11-18(12-10-17)24(29)31-2/h6-7,9-13,15,20,23,28H,4-5,8,14,16H2,1-3H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQANBEBDMXTOTI-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)C(C(CC3=CC=CS3)C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)C(C(CC3=CC=CS3)C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675933 |
Source
|
Record name | Methyl 4-{[2-(4,4,4-~2~H_3_)butyl-5-{1-hydroxy-3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]propyl}-1H-imidazol-1-yl]methyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189431-71-7 |
Source
|
Record name | Methyl 4-{[2-(4,4,4-~2~H_3_)butyl-5-{1-hydroxy-3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]propyl}-1H-imidazol-1-yl]methyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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